N-(2-fluoro-5-nitrophenyl)acetamide N-(2-fluoro-5-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 454-07-9
VCID: VC21294335
InChI: InChI=1S/C8H7FN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12)
SMILES: CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F
Molecular Formula: C8H7FN2O3
Molecular Weight: 198.15 g/mol

N-(2-fluoro-5-nitrophenyl)acetamide

CAS No.: 454-07-9

Cat. No.: VC21294335

Molecular Formula: C8H7FN2O3

Molecular Weight: 198.15 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluoro-5-nitrophenyl)acetamide - 454-07-9

Specification

CAS No. 454-07-9
Molecular Formula C8H7FN2O3
Molecular Weight 198.15 g/mol
IUPAC Name N-(2-fluoro-5-nitrophenyl)acetamide
Standard InChI InChI=1S/C8H7FN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12)
Standard InChI Key PXJGUIPZTSDKMY-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F
Canonical SMILES CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F

Introduction

N-(2-fluoro-5-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol . It is also known as 2-fluoro-5-nitroacetanilide or N-acetyl-2-fluoro-5-nitroaniline . This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis.

Chemical Identifiers

  • CAS Number: 454-07-9

  • InChI: InChI=1S/C8H7FN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12)

  • InChIKey: PXJGUIPZTSDKMY-UHFFFAOYSA-N

  • SMILES: N(C(C)=O)C1=CC(N(=O)=O)=CC=C1F

Synthesis and Applications

N-(2-fluoro-5-nitrophenyl)acetamide can be synthesized through the reaction of 2-fluoro-5-nitroaniline with acetic anhydride. This compound is a precursor in the synthesis of various organic compounds, including benzo[d]oxazoles, which are known for their biological activities .

Biological Activities

While specific biological activities of N-(2-fluoro-5-nitrophenyl)acetamide are not widely documented, compounds with similar structures, such as nitrofurans and nitroimidazoles, have shown broad-spectrum antibacterial activities . The presence of a nitro group often contributes to such biological properties.

Antimicrobial Activities

Research on compounds with nitro groups suggests potential antimicrobial activities. For instance, halonitroanilides have demonstrated antibacterial properties, which could be relevant for compounds like N-(2-fluoro-5-nitrophenyl)acetamide .

Organic Synthesis

In organic synthesis, N-(2-fluoro-5-nitrophenyl)acetamide can serve as a starting material for the preparation of more complex molecules. Its conversion into benzo[d]oxazoles is an example of such applications .

Data Table

PropertyValue
Molecular FormulaC8H7FN2O3
Molecular Weight198.15 g/mol
Melting Point177-178 °C
CAS Number454-07-9
InChIInChI=1S/C8H7FN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12)
InChIKeyPXJGUIPZTSDKMY-UHFFFAOYSA-N
SMILESN(C(C)=O)C1=CC(N(=O)=O)=CC=C1F

This table summarizes key chemical properties and identifiers for N-(2-fluoro-5-nitrophenyl)acetamide .

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